Product packaging for 3-(4-Formylbenzamido)propanoic acid(Cat. No.:CAS No. 127560-07-0)

3-(4-Formylbenzamido)propanoic acid

Cat. No.: B3096261
CAS No.: 127560-07-0
M. Wt: 221.21 g/mol
InChI Key: QVMAPISVIMTMBY-UHFFFAOYSA-N
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Description

3-(4-Formylbenzamido)propanoic acid is a synthetic bifunctional organic compound of high interest in chemical biology and bioconjugation research. This molecule contains two distinct functional groups: a benzaldehyde and a propanoic acid, linked by a stable amide bond. The presence of these groups makes it a valuable scaffold for linking molecules via orthogonal chemistries, particularly in the synthesis of complex probes or biomolecular conjugates. The aldehyde group (formyl group) is a key reactive handle that can readily form stable Schiff base linkages with primary amines, which can be subsequently stabilized by reduction. This reaction is fundamental in immobilizing ligands on surfaces or coupling them to amine-containing molecules like proteins or peptides. The carboxylic acid group, on the other hand, can be activated to form esters or amides, allowing for further conjugation to other functional groups like amines or alcohols. This bifunctionality provides researchers with a flexible cross-linking tool for applications in developing immunoassay reagents, antibody-drug conjugates (ADCs), and other advanced biopharmaceutical research tools. The compound's structure, featuring an aromatic ring and an amide linkage, contributes to its stability under a range of conditions. Researchers can calculate its theoretical molecular weight using standard atomic masses: Carbon (12.011 g/mol), Hydrogen (1.008 g/mol), Nitrogen (14.007 g/mol), and Oxygen (15.999 g/mol) . As with all reagents of this nature, this compound is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO4 B3096261 3-(4-Formylbenzamido)propanoic acid CAS No. 127560-07-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-formylbenzoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-7-8-1-3-9(4-2-8)11(16)12-6-5-10(14)15/h1-4,7H,5-6H2,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMAPISVIMTMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 3 4 Formylbenzamido Propanoic Acid

Advanced Synthetic Approaches and Process Optimization

To improve the efficiency, selectivity, and scalability of the synthesis, more advanced techniques can be employed.

A key challenge in the synthesis of 3-(4-formylbenzamido)propanoic acid is the potential for side reactions involving the aldehyde group of 4-formylbenzoic acid. The amine of β-alanine could potentially react with the aldehyde to form an imine (Schiff base). To ensure chemoselectivity for the desired amide formation, the following strategies can be implemented:

pH Control: Maintaining the reaction mixture at a slightly acidic to neutral pH can favor amidation over imine formation.

Choice of Coupling Reagent: The use of specific coupling reagents that are highly selective for carboxyl group activation can minimize side reactions with the aldehyde.

Protective Group Chemistry: Although more synthetically demanding, the aldehyde group could be temporarily protected, for example, as an acetal. The amidation reaction would then be carried out, followed by a deprotection step to regenerate the aldehyde.

Regioselectivity is generally not a major concern in this specific synthesis as the two reactive functional groups (carboxylic acid and amine) are on separate precursor molecules.

Transitioning the synthesis of this compound from a laboratory scale to an industrial scale requires careful consideration of several factors:

Reagent Cost and Availability: For large-scale production, the cost and availability of starting materials and reagents are paramount. Readily available and inexpensive precursors like 4-formylbenzoic acid and β-alanine are advantageous.

Process Safety: The potential hazards of the reagents and reaction conditions must be thoroughly assessed. For example, some coupling reagents can be toxic or generate hazardous byproducts.

Work-up and Purification: The isolation and purification of the final product should be efficient and scalable. Crystallization is often a preferred method for purification on a large scale as it can be more cost-effective than chromatography.

Solvent Selection: The choice of solvent should consider not only its effectiveness for the reaction but also its environmental impact, toxicity, and ease of recovery and recycling.

By optimizing these parameters, the synthesis of this compound can be made more efficient, economical, and environmentally friendly for larger-scale production.

Chemical Reactivity and Transformation Pathways of 3 4 Formylbenzamido Propanoic Acid

Fundamental Reaction Types and Functional Group Reactivity

Reactivity of the Aldehyde (Formyl) Moiety

The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. ncert.nic.inlumenlearning.com Aromatic aldehydes, such as the one present in 3-(4-formylbenzamido)propanoic acid, generally exhibit a rich reaction chemistry. numberanalytics.com

Nucleophilic Addition: This is a fundamental reaction for aldehydes. ncert.nic.innumberanalytics.com The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. ncert.nic.inlibretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org Aromatic aldehydes are often considered less reactive towards nucleophilic addition than their aliphatic counterparts due to the resonance-stabilizing effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon. libretexts.orgvedantu.comfiveable.me

Common nucleophilic addition reactions for the aldehyde group include:

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation: The formyl group can be oxidized to a carboxylic acid using various oxidizing agents, such as chromic acid or potassium permanganate. ncert.nic.innumberanalytics.com

Condensation Reactions: The aldehyde can undergo condensation reactions with amines and their derivatives to form imines (Schiff bases). ncert.nic.in For instance, reaction with hydrazides can yield hydrazones. mdpi.com

The reactivity of the aldehyde is influenced by both steric and electronic factors. numberanalytics.com The presence of the bulky benzamido propanoic acid substituent may introduce some steric hindrance. Electronically, the formyl group is electron-withdrawing, which generally enhances the electrophilicity of the carbonyl carbon but deactivates the aromatic ring towards electrophilic substitution. numberanalytics.com

Transformations of the Carboxylic Acid Group

Carboxylic acids are versatile starting materials in organic synthesis due to the reactivity of the carboxyl group. rsc.orgsolubilityofthings.com The carbonyl carbon of the carboxylic acid is electrophilic, making it a target for nucleophiles. solubilityofthings.com

Key transformations of the carboxylic acid group include:

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted into an ester. libretexts.orgmasterorganicchemistry.com This reaction, known as the Fischer esterification, is an equilibrium process. masterorganicchemistry.com

Amide Formation: Carboxylic acids can react with amines to form amides. solubilityofthings.com This reaction often requires activation of the carboxylic acid, for example, by converting it to a more reactive acid chloride, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion to Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) can convert the carboxylic acid into a highly reactive acid chloride, which is an excellent intermediate for further transformations. solubilityofthings.comlibretexts.org

Decarboxylation: In some cases, carboxylic acids can undergo decarboxylation, where the carboxyl group is removed as carbon dioxide. rsc.org

The acidity of the carboxylic acid is a key property, arising from the resonance stabilization of the resulting carboxylate anion. solubilityofthings.com

Chemical Behavior of the Amide Linkage

The amide linkage is a crucial functional group, known for its stability. wikipedia.org This stability is attributed to the delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts a partial double bond character to the carbon-nitrogen bond. fiveable.menumberanalytics.com This resonance stabilization restricts rotation around the C-N bond. fiveable.me

Hydrolysis: Amides are generally resistant to hydrolysis in neutral water. wikipedia.orgpressbooks.pub However, under acidic or basic conditions, they can be hydrolyzed back to the parent carboxylic acid and amine. wikipedia.orgpressbooks.pub In the case of this compound, hydrolysis would cleave the molecule into 4-formylbenzoic acid and 3-aminopropanoic acid.

Reduction: The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). pressbooks.pub This reaction converts the carbonyl group into a methylene (B1212753) group (CH₂). pressbooks.pub

Basicity: Amides are very weak bases compared to amines due to the electron-withdrawing effect of the adjacent carbonyl group. wikipedia.orgnumberanalytics.com

The amide group can participate in hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor. wikipedia.org This contributes to the physical properties of the molecule.

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving this compound is primarily centered around the reactions of the aldehyde group and potential chirality introduced in the propanoic acid side chain.

The carbonyl carbon of the aldehyde is sp² hybridized and trigonal planar. libretexts.org When a nucleophile attacks the carbonyl carbon, the hybridization changes to sp³, forming a tetrahedral intermediate. libretexts.orglibretexts.org If the two groups attached to the carbonyl (in this case, the aromatic ring and a hydrogen atom) and the incoming nucleophile are all different, a new chiral center can be created. The two faces of the trigonal planar aldehyde group are designated as 'Re' and 'Si' faces. libretexts.org Enzymatic reactions, in particular, often exhibit high stereoselectivity, with the nucleophile attacking specifically from one face. libretexts.org

The propanoic acid side chain contains a β-amino acid moiety. The synthesis of enantiomerically pure β-amino acids is an area of significant research interest due to their pharmacological applications. hilarispublisher.com Asymmetric synthesis methods have been developed to control the stereochemistry at the β-carbon. hilarispublisher.com While this compound itself is not chiral, reactions that introduce a substituent at the α or β position of the propanoic acid chain could generate stereocenters.

Nucleophilic and Electrophilic Reactivity Profiles

The electrophilic sites in this compound are the carbonyl carbons of the aldehyde and the carboxylic acid. ncert.nic.inpressbooks.pub The aldehyde carbonyl carbon is generally more electrophilic and thus more reactive towards nucleophiles than the carboxylic acid carbonyl carbon. saskoer.ca The electrophilicity of the aldehyde is somewhat reduced by the electron-donating resonance effect of the aromatic ring. libretexts.orgfiveable.melibretexts.org

The nucleophilic character of the molecule is less pronounced. The oxygen atoms of the carbonyl groups and the nitrogen atom of the amide have lone pairs of electrons and can act as nucleophiles, for example, in protonation reactions. ncert.nic.in However, the basicity and nucleophilicity of the amide nitrogen are significantly diminished due to resonance with the carbonyl group. wikipedia.orgnumberanalytics.com

Electrophilic sites: The primary electrophilic center for nucleophilic attack is the aldehyde carbonyl carbon. The carboxylic acid carbonyl carbon is also electrophilic but generally less reactive.

Nucleophilic sites: The oxygen atoms of the carbonyl groups can act as weak nucleophiles/bases. The amide nitrogen is a very weak nucleophile.

The interplay of these reactive sites allows for a range of selective transformations by choosing appropriate reagents and reaction conditions. For instance, a mild reducing agent like sodium borohydride would selectively reduce the aldehyde in the presence of the less reactive carboxylic acid and amide. Conversely, strong reducing agents like lithium aluminum hydride would likely reduce all three functional groups.

Interactive Data Table: Reactivity of Functional Groups in this compound

Functional GroupKey Reaction TypesGeneral Reactivity Notes
Aldehyde (Formyl) Nucleophilic Addition, Oxidation, Reduction, CondensationElectrophilic carbonyl carbon is the primary site for nucleophilic attack. Reactivity is modulated by the aromatic ring. ncert.nic.innumberanalytics.comnumberanalytics.com
Carboxylic Acid Esterification, Amide Formation, Reduction, Conversion to Acid ChlorideThe carbonyl carbon is electrophilic. Can be converted to various derivatives. solubilityofthings.comlibretexts.org
Amide Hydrolysis (acid or base-catalyzed), ReductionGenerally stable and less reactive than esters or acid chlorides due to resonance stabilization. wikipedia.orglibretexts.orgdiplomatacomercial.com

Derivatization Strategies and Analogue Synthesis Based on 3 4 Formylbenzamido Propanoic Acid

Synthesis of Novel Derivatives and Analogues

The strategic derivatization of 3-(4-Formylbenzamido)propanoic acid allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

The formyl (-CHO) group is a reactive aldehyde that can be readily transformed into a variety of other functional groups, significantly altering the molecule's electronic and steric properties. Common modifications include:

Oxidation: The formyl group can be oxidized to a carboxylic acid, creating a dibasic acid derivative.

Reduction: Reduction of the aldehyde yields a primary alcohol (a hydroxymethyl group).

Reductive Amination: This reaction converts the formyl group into various primary, secondary, or tertiary amines.

Condensation Reactions: The formyl group readily reacts with amine-containing compounds. For instance, reaction with hydroxylamine (B1172632) produces an oxime. In studies on analogous structures, such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, the conversion of the acetyl group (a ketone, analogous to the formyl aldehyde) to a hydroxyimino (oxime) moiety was shown to significantly enhance antiproliferative activity against A549 lung cancer cells. mdpi.com Similarly, reactions with hydrazines or substituted hydrazines yield hydrazones, and reactions with primary amines form Schiff bases (imines). humanjournals.com

The propanoic acid tail, with its terminal carboxyl group (-COOH), is another key site for derivatization. quora.comstudy.com This functional group is pivotal for forming amides, esters, and other related structures.

Esterification: The carboxylic acid can be converted to various esters (e.g., methyl or ethyl esters) by reacting with the corresponding alcohols under acidic conditions. nih.gov

Amide Formation: Coupling the carboxylic acid with amines leads to the formation of amides.

Hydrazide Synthesis: A particularly useful derivatization involves the reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide. humanjournals.comnih.gov This hydrazide is a versatile intermediate that can be further reacted with a wide range of aldehydes and ketones to produce acyl hydrazone derivatives. humanjournals.com This strategy has been successfully employed in the synthesis of antimicrobial agents from the related 3-((4-hydroxyphenyl)amino)propanoic acid scaffold. nih.govmdpi.com

The central benzamido structure is a stable and well-recognized pharmacophore in medicinal chemistry. researchgate.netresearchgate.net It provides a rigid backbone that can be elaborated upon to orient functional groups in specific spatial arrangements. Modifications can include:

Ring Substitution: Introducing various substituents (e.g., halogens, nitro groups, alkyl groups) onto the phenyl ring can modulate the compound's lipophilicity, electronic properties, and binding interactions with biological targets. For example, in derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, the addition of a 4-NO2 substituent to a phenyl ring elsewhere in the molecule enhanced antimicrobial activity against several bacterial strains. mdpi.com

Scaffold Hopping: The entire benzamido unit can be replaced with other bioisosteric groups to explore new chemical space. Research on related structures has shown that replacing or heavily modifying this central unit leads to compounds with different biological activities. For instance, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been developed as promising anticancer agents. mdpi.com

Design and Synthesis of Scaffolds for Research Applications

The this compound framework and its analogues are valuable starting points for designing chemical scaffolds aimed at specific biological targets and for use as intermediates in the construction of more complex molecules.

The structural features of this scaffold make it suitable for interacting with a range of biological macromolecules. Derivatives based on the closely related aryl propanoic acid and benzamide (B126) structures have demonstrated a wide spectrum of pharmacological activities. orientjchem.org By modifying the three key functional moieties, researchers have developed compounds targeting various diseases.

Biological Target/ActivityScaffold/Derivative ClassKey FindingsSource
Anticancer (Lung Cancer)3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativesDerivatives with an oxime moiety showed potent cytotoxicity against A549 cells, surpassing cisplatin. mdpi.com
Anticancer3-((4-hydroxyphenyl)amino)propanoic acid derivativesDemonstrated structure-dependent anticancer activity, exploiting shared biochemical pathways with fungi. mdpi.com
Antimicrobial (ESKAPE pathogens)3-((4-hydroxyphenyl)amino)propanoic acid derivativesHydrazone derivatives with heterocyclic substituents showed potent, broad-spectrum activity against multidrug-resistant bacteria and fungi. mdpi.comnih.govresearchgate.net
Anti-inflammatoryAryl propionic acid derivativesA well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes. orientjchem.org

Benzoyl propanoic acids are recognized as important intermediates for synthesizing biologically active heterocyclic compounds. researchgate.net The functional groups on this compound provide reactive handles for building more elaborate molecular architectures.

The propanoic acid moiety can be used as a precursor for synthesizing various five-membered heterocycles. For example, conversion to a hydrazide allows for subsequent cyclization reactions to form oxadiazole or triazole rings.

The benzamido unit , particularly after conversion to a thioureido analogue, can be used to construct thiazole (B1198619) rings, a privileged scaffold in medicinal chemistry found in numerous anticancer and antimicrobial drugs. mdpi.com

The formyl group can participate in multi-component reactions or be used to link the scaffold to other molecules or solid supports for various applications in chemical biology and drug discovery.

Through these derivatization strategies, this compound proves to be a valuable and highly adaptable platform for generating novel compounds for a wide array of scientific investigations.

Spectroscopic and Computational Investigations of 3 4 Formylbenzamido Propanoic Acid

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable tools in chemical analysis, providing detailed information about the molecular structure, bonding, and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of 3-(4-Formylbenzamido)propanoic acid, distinct signals would be expected for the various protons in the molecule. The aldehydic proton (CHO) would appear as a singlet at a characteristic downfield chemical shift, typically in the range of 9-10 ppm. The aromatic protons on the benzene (B151609) ring would likely appear as two doublets in the aromatic region (7-8.5 ppm), indicative of a 1,4-disubstituted pattern. The protons of the propanoic acid moiety would present as two triplets, corresponding to the two methylene (B1212753) groups (-CH₂-), with their chemical shifts influenced by the adjacent amide and carboxylic acid groups. The amide proton (N-H) would appear as a broad singlet, and the carboxylic acid proton (-COOH) would also be a broad singlet, often at a very downfield position (>10 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom. The carbonyl carbons of the aldehyde, amide, and carboxylic acid would each have characteristic chemical shifts in the downfield region (typically >160 ppm). The aromatic carbons would appear in the 120-150 ppm range, and the aliphatic carbons of the propanoic acid chain would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehydic CH O9.5 - 10.5190 - 200
Aromatic C H7.5 - 8.5120 - 150
Amide NH 7.0 - 8.5 (broad)-
-NH -C H₂-CH₂-COOH3.5 - 4.035 - 45
-NH-CH₂-C H₂-COOH2.5 - 3.030 - 40
Carboxylic Acid COOH 10.0 - 13.0 (broad)170 - 180
Amide C =O-165 - 175

Note: These are predicted values based on typical chemical shifts for the respective functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy Interpretations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, which often overlaps with C-H stretching vibrations. docbrown.info The C=O stretching vibrations of the carboxylic acid, amide, and aldehyde would appear as strong absorptions in the region of 1650-1760 cm⁻¹. The amide N-H stretching would be observed around 3300 cm⁻¹. The aromatic C-H and C=C stretching vibrations would also be present in the spectrum.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The C=O stretching vibrations would also be visible, although their intensities might differ from those in the IR spectrum.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Vibrational Mode
Carboxylic Acid O-H2500-3300 (broad)Weak or not observedStretching
Amide N-H~3300~3300Stretching
Aromatic C-H3000-31003000-3100Stretching
Aliphatic C-H2850-29602850-2960Stretching
Aldehyde C=O1690-17401690-1740Stretching
Carboxylic Acid C=O1700-17251700-1725Stretching
Amide C=O (Amide I)1630-16801630-1680Stretching
Amide N-H Bend (Amide II)1510-1570Weak or not observedBending
Aromatic C=C1400-16001400-1600Stretching

Note: These are predicted values based on characteristic group frequencies.

Mass Spectrometry Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound (molecular weight: 221.21 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 221. a2bchem.com

Common fragmentation pathways for this molecule would likely involve the cleavage of the amide bond, the loss of the carboxylic acid group, and fragmentation of the propanoic acid chain. For instance, the loss of the hydroxyl group (-OH) from the carboxylic acid would result in a fragment at m/z 204. libretexts.org Cleavage of the C-C bond between the carbonyl group and the ethyl chain of the propanoic acid moiety could lead to a fragment corresponding to the benzoyl portion of the molecule. The loss of the entire propanoic acid group could also be a possible fragmentation pathway.

Computational Chemistry Studies

Computational chemistry provides theoretical insights into the properties and behavior of molecules, complementing experimental data.

Molecular Structure Elucidation and Conformational Analysis

Computational methods, such as Density Functional Theory (DFT), can be used to predict the three-dimensional structure of this compound. These calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's geometry.

Conformational analysis would be crucial to understanding the molecule's flexibility, particularly the rotation around the C-N amide bond and the single bonds in the propanoic acid chain. These calculations can help identify the most stable conformers and the energy barriers between them. For similar molecules, it has been shown that both syn and anti conformations around the amide bond can exist, with their relative populations influenced by the solvent and temperature.

Reaction Mechanism Predictions and Energetic Profiles

Computational chemistry can also be employed to investigate potential reaction mechanisms involving this compound. For example, the reactivity of the aldehyde and carboxylic acid functional groups could be explored. Theoretical calculations can map out the energetic profiles of reaction pathways, identifying transition states and intermediates. This information is valuable for understanding the molecule's chemical behavior and for designing new synthetic routes or predicting its degradation pathways. For instance, the acidity of the carboxylic acid proton and the electrophilicity of the aldehydic carbon can be quantified through computational methods.

Spectroscopic Data Simulation and Validation

The simulation of spectroscopic data for this compound, and its subsequent validation against experimental findings, is a critical step in the comprehensive characterization of this compound. This process typically involves the use of computational chemistry methods, such as Density Functional Theory (DFT), to predict spectroscopic properties like nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These theoretical predictions are then compared with experimentally obtained spectra to assess the accuracy of the computational model and to gain deeper insights into the molecular structure and electronic properties of the compound.

However, a thorough review of the available scientific literature reveals a significant gap in the specific area of spectroscopic data simulation and validation for this compound. While computational and spectroscopic studies have been conducted on structurally related molecules, such as various derivatives of propanoic acid and other benzamido compounds, direct research focusing on the simulation and experimental validation of the spectroscopic properties of this compound is not presently available.

The general methodology for such an investigation would involve the following key steps:

Computational Modeling: The three-dimensional structure of the this compound molecule would be optimized using a selected level of theory and basis set within a computational chemistry software package.

Spectroscopic Prediction: Following geometry optimization, the same computational method would be used to calculate the desired spectroscopic parameters. For instance, GIAO (Gauge-Including Atomic Orbital) calculations are commonly employed for predicting NMR chemical shifts, while frequency calculations are used to simulate IR and Raman spectra.

Experimental Analysis: The compound would be synthesized and purified, and its experimental spectra (¹H NMR, ¹³C NMR, FT-IR, etc.) would be recorded under appropriate conditions.

Comparative Analysis and Validation: The calculated spectroscopic data would be compared with the experimental data. This comparison allows for the assignment of spectral peaks to specific atomic nuclei or vibrational modes within the molecule. Any discrepancies between the simulated and experimental data can provide valuable information about the limitations of the computational model or highlight interesting molecular phenomena.

The absence of such dedicated studies for this compound underscores an opportunity for future research. Such work would not only provide a fundamental understanding of the spectroscopic characteristics of this specific molecule but also contribute to the broader field of computational spectroscopy by expanding the database of validated computational models for organic compounds.

Future Research Directions and Emerging Paradigms for 3 4 Formylbenzamido Propanoic Acid

Exploration of Novel Synthetic Methodologies

While the synthesis of 3-(4-Formylbenzamido)propanoic acid can be envisioned through standard amide coupling reactions, future research could focus on developing more innovative and efficient synthetic routes. Drawing inspiration from the synthesis of related compounds, several novel methodologies could be explored.

One promising avenue is the use of alternative starting materials and coupling strategies. For instance, research on the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has demonstrated the utility of Friedel-Crafts type reactions. mdpi.com A similar approach could be investigated for the synthesis of the benzamido backbone of the target compound. Additionally, the synthesis of various benzamido derivatives has been achieved through the reaction of phthalimido alkyl acids with amines. scholaris.ca Exploring variations of this reaction with different solvents and catalysts could lead to more efficient and scalable synthetic protocols for this compound.

Advanced Derivatization Pathways and Chemical Space Exploration

The true potential of this compound likely lies in its derivatization. The presence of both a formyl group and a carboxylic acid group provides two reactive handles for a wide range of chemical modifications, allowing for a thorough exploration of its chemical space.

The aldehyde functionality is a versatile starting point for numerous derivatization reactions. For example, it can be readily converted into Schiff bases, oximes, hydrazones, and various heterocyclic systems. Research on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has shown that the introduction of hydrazone moieties can lead to potent antimicrobial agents. nih.govnih.govresearchgate.net Similarly, derivatizing the aldehyde of this compound could unlock new biological activities.

The carboxylic acid group offers another site for modification, such as conversion to esters, amides, or acid chlorides. These derivatives could exhibit altered solubility, bioavailability, and target-binding properties. The synthesis of various propanoic acid derivatives has been explored for their potential in treating a range of conditions, including inflammatory diseases and cancer. ontosight.aiontosight.ai

A systematic approach to derivatization, creating a library of diverse analogs, would be crucial for establishing structure-activity relationships (SAR). This would involve modifying both the aldehyde and carboxylic acid groups, as well as potentially making substitutions on the aromatic ring.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a powerful tool in modern organic synthesis. The structure of this compound, with its reactive aldehyde group, makes it an ideal candidate for integration into MCRs and cascade reactions.

For example, the aldehyde group could participate in well-known MCRs such as the Biginelli, Hantzsch, or Ugi reactions, leading to the rapid synthesis of complex, drug-like molecules. Research on L-proline-catalyzed three-component cascade reactions for the synthesis of pyrano[3,2-c]quinolin-2,5(6H)-dione derivatives highlights the potential of using aldehydes in such transformations. researchgate.net By incorporating this compound into similar reaction schemes, novel heterocyclic scaffolds with potential biological activity could be accessed efficiently.

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, could also be designed starting from derivatives of this compound. This approach could lead to the stereoselective synthesis of complex polycyclic systems, which are often found in natural products with interesting biological profiles.

High-Throughput Synthesis and Screening Applications

To fully explore the therapeutic potential of this compound and its derivatives, high-throughput synthesis and screening (HTS) methodologies will be indispensable. By combining combinatorial chemistry with automated screening techniques, large libraries of compounds can be rapidly synthesized and evaluated for their biological activity.

The development of a robust high-throughput synthesis platform for derivatives of this compound would enable the creation of a diverse chemical library. This library could then be screened against a wide range of biological targets, including enzymes, receptors, and whole cells, to identify lead compounds for drug discovery programs. For example, HTS methods are routinely used for the systematic surveillance of drugs of abuse and could be adapted for screening new chemical entities. nih.gov

The insights gained from HTS can be used to refine the design of subsequent generations of compounds, accelerating the drug discovery process. This approach has been successfully applied to the optimization of benzamide (B126) derivatives as tubulin inhibitors for cancer therapy. acs.org

Rational Design through Advanced Computational Modeling

In recent years, computational modeling has become an integral part of the drug discovery and development process. For this compound, advanced computational methods can be employed to guide its future research in a more rational and efficient manner.

Computational studies can provide valuable insights into the potential biological targets of this compound and its derivatives. nih.gov Techniques such as molecular docking can be used to predict how these compounds might bind to the active sites of various proteins, helping to prioritize which derivatives to synthesize and test. For instance, computational studies have been instrumental in the design of Pd(II)-based complexes as allosteric inhibitors of human topoisomerase-IIα. nih.gov

Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the chemical structures of the derivatives with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, further streamlining the design process. By integrating computational modeling with experimental work, the exploration of the chemical and therapeutic potential of this compound can be significantly accelerated.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Formylbenzamido)propanoic acid, and how can its purity be verified?

  • Methodology : The compound is typically synthesized via amide coupling between 4-formylbenzoic acid derivatives and β-alanine or its activated esters (e.g., using EDC/HOBt or DCC). Post-synthesis, purity is verified using reverse-phase HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm the formyl group (δ ~10 ppm in ¹H NMR) and amide bond (δ ~165-170 ppm in ¹³C NMR). Recrystallization in ethanol/water mixtures improves crystallinity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identifies the formyl proton (singlet at δ ~10 ppm) and amide carbonyl (¹³C δ ~170 ppm). Aromatic protons appear as distinct doublets (δ ~7.8-8.2 ppm) .
  • FT-IR : Confirms the amide (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and formyl (C=O stretch ~1700 cm⁻¹) functionalities.
  • Mass Spectrometry (ESI-MS) : Validates molecular weight ([M+H]⁺ calculated for C₁₁H₁₁NO₄: 221.07) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reaction yields during the synthesis of this compound under varying catalytic conditions?

  • Methodology : Systematic optimization is required:

  • Catalyst Screening : Compare yields using carbodiimides (EDC, DCC) vs. uronium salts (HATU, TBTU) in polar aprotic solvents (DMF, DMSO).
  • Solvent Effects : Test dichloromethane (DCM) vs. tetrahydrofuran (THF) for solubility and reaction kinetics.
  • Real-Time Monitoring : Use TLC (Rf ~0.5 in 9:1 ethyl acetate/methanol) or in-situ IR to track amide bond formation .

Q. What experimental strategies are employed to investigate the kinetic stability of this compound in aqueous versus non-polar solvents?

  • Methodology :

  • Degradation Studies : Incubate the compound in PBS (pH 7.4) and hexane at 25°C/37°C. Monitor hydrolysis via HPLC at 254 nm.
  • Kinetic Modeling : Calculate half-life (t₁/₂) using first-order decay models.
  • Product Identification : LC-MS/MS identifies degradation products (e.g., free 4-formylbenzoic acid or β-alanine derivatives) .

Q. How does the formyl group in this compound influence its reactivity in nucleophilic acyl substitution compared to non-formylated analogs?

  • Methodology :

  • Comparative Kinetics : React with primary amines (e.g., benzylamine) in DMF. Monitor Schiff base formation via UV-Vis (λ ~250-300 nm).
  • Computational Analysis : Use DFT calculations (B3LYP/6-31G*) to compare electron-withdrawing effects of formyl vs. methyl groups on the amide’s electrophilicity .

Q. What protocols are recommended for analyzing the compound’s interactions with serum proteins in pharmacokinetic studies?

  • Methodology :

  • Equilibrium Dialysis : Incubate with human serum albumin (HSA) at physiological pH. Quantify unbound fraction using LC-MS.
  • Circular Dichroism (CD) : Monitor conformational changes in HSA upon binding (far-UV CD, 190-260 nm).
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s solubility in dimethyl sulfoxide (DMSO) versus N,N-dimethylformamide (DMF)?

  • Methodology :

  • Solubility Screening : Prepare saturated solutions in DMSO and DMF at 25°C. Filter and quantify via gravimetric analysis.
  • Molecular Dynamics Simulations : Predict solvation free energies using tools like GROMACS.
  • Hansen Solubility Parameters : Compare HSP distances (δD, δP, δH) to identify optimal solvents .

Experimental Design Considerations

Q. What controls are essential when evaluating the compound’s stability under oxidative stress in biological assays?

  • Methodology :

  • Positive Controls : Include ascorbic acid (antioxidant) and Fe²⁺/H₂O₂ (pro-oxidant).
  • Analytical Controls : Use LC-MS to detect oxidation products (e.g., carboxylic acid derivatives).
  • Environmental Controls : Maintain anaerobic conditions (glovebox) to isolate oxidative vs. hydrolytic pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(4-Formylbenzamido)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.